3-Methoxy Loratadine-d4

Übersicht

Beschreibung

3-Methoxy Loratadine-d4 is a deuterated analogue of 3-Methoxy Loratadine. It is a labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an inhibitor of both farnesyl protein transferase and geranylgeranyl protein transferase, which are enzymes involved in the treatment of cell-proliferative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxy Loratadine-d4 generally involves the synthesis of Loratadine-d4, followed by the substitution of a hydrogen atom with a deuterium atom at the corresponding position . The synthetic route typically includes the following steps:

Synthesis of Loratadine-d4: This involves the preparation of Loratadine with deuterium atoms replacing hydrogen atoms.

Methoxylation: The Loratadine-d4 is then methoxylated to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Dissolution and Adsorption: Crude Loratadine is dissolved in an organic solvent, and activated carbon is added to adsorb impurities.

Purification: The solution is concentrated and loaded onto a macroporous absorption resin column. It is then washed and eluted with a mixture of isopropyl alcohol and hydrochloric acid.

Crystallization: The pH of the eluent is adjusted, and the solution is cooled to crystallize the product.

Analyse Chemischer Reaktionen

3-Methoxy Loratadine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

3-Methoxy Loratadine-d4 serves as an internal standard in pharmacokinetic studies to quantify loratadine and its metabolites in biological samples. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of loratadine.

Case Study Example:

A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loratadine and its active metabolite desloratadine in beagle plasma. The method demonstrated a good linear correlation for both compounds, validating its use in pharmacokinetic analysis . This method aids researchers in assessing how different formulations of loratadine behave in vivo.

Drug Metabolism Research

The compound is instrumental in studying the metabolic pathways of loratadine. It helps researchers trace the transformation of loratadine into its metabolites, including desloratadine and other hydroxylated forms.

Research Findings:

- Loratadine undergoes extensive first-pass metabolism to form desloratadine, which exhibits enhanced potency as an H1 antagonist .

- The synthesis of 3-hydroxy desloratadine has been reported as a major active metabolite, indicating that understanding these pathways can lead to improved therapeutic strategies .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference standard for developing sensitive and accurate assays for loratadine quantification in pharmaceutical formulations.

Methodology Example:

A novel assay employing a homemade NAG_4SX3_3D analyzer was developed to quantify loratadine using this compound as an internal standard. The method demonstrated high sensitivity and precision across various pharmaceutical samples, making it a reliable tool for quality control in drug manufacturing .

Clinical Research Applications

The compound is also utilized in clinical research to evaluate the efficacy and safety of loratadine formulations. By using deuterated standards, researchers can better understand the pharmacodynamic effects of loratadine on allergic conditions.

Clinical Insights:

- Formulations containing loratadine are widely used to treat allergic rhinitis and chronic idiopathic urticaria. Studies have shown that these formulations effectively alleviate symptoms such as sneezing and itching .

Comparative Studies on Drug Interactions

Research involving this compound has also focused on drug-drug interactions (DDIs). For instance, studies have indicated that the pharmacokinetics of loratadine can be significantly altered by concomitant medications like omeprazole, which affects gastrointestinal pH . Understanding these interactions is crucial for optimizing treatment regimens.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Internal standard for quantifying loratadine | Validated LC-MS/MS method; good linear correlation |

| Drug Metabolism | Tracing metabolic pathways | Major metabolite identified: 3-hydroxy desloratadine |

| Analytical Chemistry | Reference standard for assays | High sensitivity with NAG_4SX3_3D analyzer |

| Clinical Research | Evaluating efficacy of formulations | Effective for allergic rhinitis treatment |

| Drug Interactions | Studying effects of other medications on pharmacokinetics | Significant changes observed with omeprazole |

Wirkmechanismus

3-Methoxy Loratadine-d4 exerts its effects by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase. These enzymes are involved in the post-translational modification of proteins, which is crucial for cell proliferation and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cell growth, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy Loratadine-d4 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

3-Methoxy Loratadine: The non-deuterated analogue used for similar purposes but lacks the benefits of deuterium labeling.

Loratadine-d4: Another deuterated compound used in research but without the methoxy group.

The uniqueness of this compound lies in its combination of deuterium labeling and methoxy substitution, which enhances its utility in various research applications.

Biologische Aktivität

3-Methoxy Loratadine-d4 is a deuterated analog of loratadine, a second-generation antihistamine widely used for the treatment of allergic conditions. The deuteration enhances the compound's stability and allows for more precise pharmacokinetic studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound primarily functions as an H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms. Its biological activity extends beyond antihistaminic effects, influencing various cellular pathways.

The compound operates by competitively inhibiting the binding of histamine to H1 receptors on target cells. This inhibition prevents the cascade of allergic reactions, including vasodilation and increased vascular permeability. Additionally, research indicates that loratadine and its metabolites can modulate other pathways, such as leukotriene release and calcium signaling within cells .

Case Studies and Experimental Data

- Antihistamine Activity : A study demonstrated that this compound exhibits significant antihistamine activity comparable to its parent compound. The study utilized in vitro assays to measure the binding affinity to H1 receptors and found that the deuterated form retained similar potency .

- Calcium Signaling : Another investigation focused on the effects of loratadine on intracellular calcium levels in mast cells. Results indicated that loratadine could reduce calcium influx, thereby inhibiting mast cell degranulation and subsequent histamine release.

- Metabolism Studies : Research into the metabolic pathways of loratadine revealed that deuterated forms like this compound have altered pharmacokinetics due to their stable isotopic composition. This stability allows for longer half-lives in biological systems, enhancing their therapeutic efficacy .

Data Tables

| Parameter | This compound | Loratadine |

|---|---|---|

| H1 Receptor Binding Affinity (Ki) | Similar potency | Reference value |

| Half-life (hours) | Increased due to deuteration | 8-12 |

| Metabolic Pathways | Altered due to deuteration | Standard pathways |

| Calcium Influx Inhibition | Significant reduction | Moderate reduction |

Eigenschaften

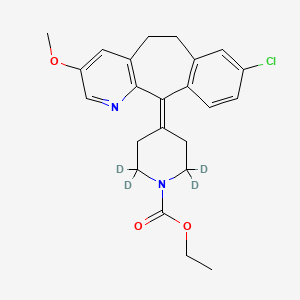

IUPAC Name |

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUQXOBEGLVYPC-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676016 | |

| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-87-8 | |

| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.